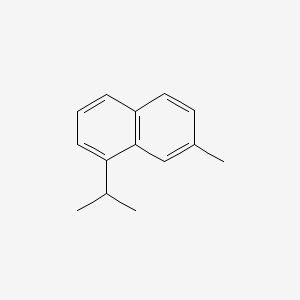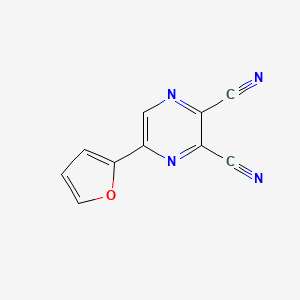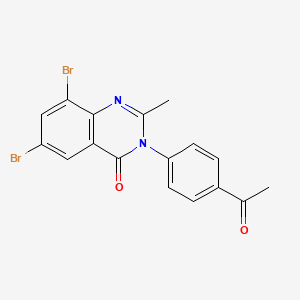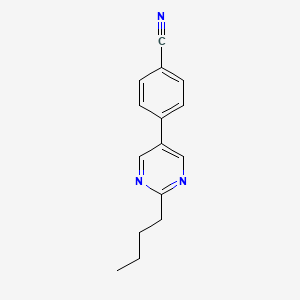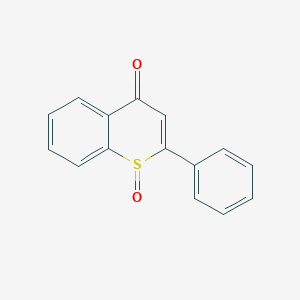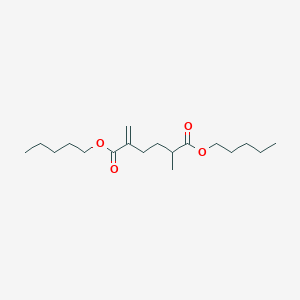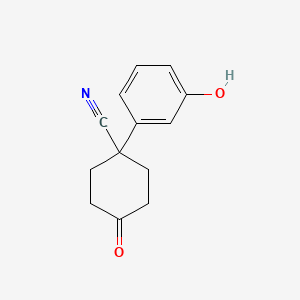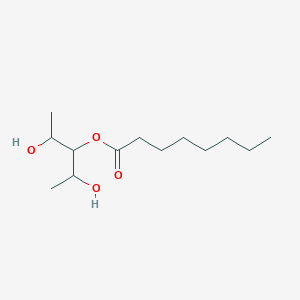
1,5-Dideoxy-3-O-octanoylpentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dideoxy-3-O-octanoylpentitol: is a synthetic compound that belongs to the class of sugar alcohols It is characterized by the absence of hydroxyl groups at positions 1 and 5 and the presence of an octanoyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dideoxy-3-O-octanoylpentitol typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, a pentitol, undergoes protection of its hydroxyl groups using suitable protecting groups such as acetals or silyl ethers.
Selective Deoxygenation: The protected pentitol is subjected to selective deoxygenation at positions 1 and 5. This can be achieved using reagents like tributyltin hydride in the presence of a radical initiator.
Introduction of Octanoyl Group: The deoxygenated intermediate is then reacted with octanoyl chloride in the presence of a base such as pyridine to introduce the octanoyl group at position 3.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dideoxy-3-O-octanoylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the octanoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dideoxy-3-O-octanoylpentitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,5-Dideoxy-3-O-octanoylpentitol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dideoxy-1,5-imino-D-glucitol: Known for its enzyme inhibitory properties.
1,5-Dideoxy-1,5-imino-D-mannitol: Another compound with similar inhibitory effects on enzymes.
1,5-Dideoxy-1,5-imino-D-xylitol: Used in the study of glycosidase inhibition.
Uniqueness
1,5-Dideoxy-3-O-octanoylpentitol is unique due to the presence of the octanoyl group at position 3, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
68444-34-8 |
|---|---|
Molekularformel |
C13H26O4 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
2,4-dihydroxypentan-3-yl octanoate |
InChI |
InChI=1S/C13H26O4/c1-4-5-6-7-8-9-12(16)17-13(10(2)14)11(3)15/h10-11,13-15H,4-9H2,1-3H3 |
InChI-Schlüssel |
LUDACWMQKQNKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(C(C)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

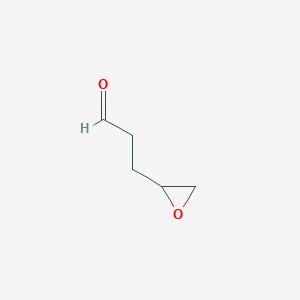
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
